molecular formula C16H12BrN B3185740 4-Bromo-8-methyl-2-phenylquinoline CAS No. 1189105-96-1

4-Bromo-8-methyl-2-phenylquinoline

Cat. No.: B3185740
CAS No.: 1189105-96-1
M. Wt: 298.18 g/mol
InChI Key: TWNVNTBIIRHMQV-UHFFFAOYSA-N
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Description

4-Bromo-8-methyl-2-phenylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, a methyl group at position 8, and a phenyl substituent at position 2. Quinoline derivatives are widely studied for their applications in medicinal chemistry, particularly as chelating agents, radiopharmaceutical precursors, and intermediates in drug synthesis .

Properties

CAS No.

1189105-96-1

Molecular Formula

C16H12BrN

Molecular Weight

298.18 g/mol

IUPAC Name

4-bromo-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H12BrN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

TWNVNTBIIRHMQV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of 4-bromo-8-methyl-2-phenylquinoline with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Notes References
This compound Br (4), CH₃ (8), Ph (2) C₁₆H₁₂BrN 298.2 Phenyl group enhances π-π interactions; methyl improves lipophilicity.
8-Bromo-4-chloro-2-phenylquinoline Br (8), Cl (4), Ph (2) C₁₅H₉BrClN 318.6 Chlorine at position 4 increases electrophilicity; used in cross-coupling reactions.
4-Bromo-8-methoxyquinoline Br (4), OCH₃ (8) C₁₀H₈BrNO 254.1 Methoxy group enhances solubility; coplanar structure confirmed by X-ray crystallography.
8-Bromo-2-methylquinoline Br (8), CH₃ (2) C₁₀H₈BrN 222.1 Lacks phenyl group; exhibits π-π stacking (centroid distance: 3.76 Å).
4-Bromo-8-chloro-2-methylquinoline Br (4), Cl (8), CH₃ (2) C₁₀H₈BrClN 256.5 Halogenated at both 4 and 8 positions; potential for dual reactivity in synthesis.

Key Research Findings

Reactivity in Radiopharmaceutical Synthesis: 4-Bromo-8-methoxyquinoline serves as a precursor for radiohalogenated PET/SPECT tracers due to its stability and ease of functionalization at position 4 . The methyl group in this compound may similarly facilitate radiohalogenation but could alter biodistribution due to increased hydrophobicity.

Crystal Packing and Intermolecular Interactions: 4-Bromo-8-methoxyquinoline forms one-dimensional chains via weak C–H⋯O interactions, while 8-bromo-2-methylquinoline relies on π-π stacking. The phenyl group in this compound likely promotes stronger π-π or C–H⋯π interactions, influencing crystal packing and solubility .

Synthetic Utility: Methyl and methoxy groups at position 8 are critical for directing electrophilic substitution reactions. For example, 4-bromo-8-methoxyquinoline undergoes regioselective functionalization at position 4, a trend expected to extend to this compound .

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